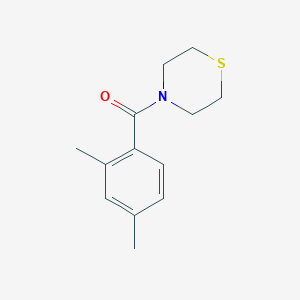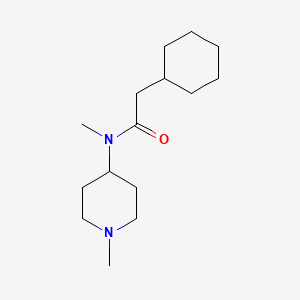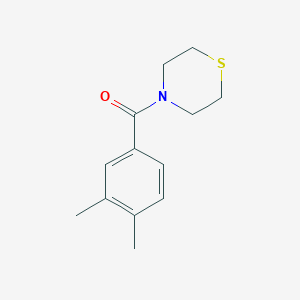
(3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential to be used in drug design and development.
Mécanisme D'action
The mechanism of action of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone involves its ability to bind to and inhibit the activity of certain enzymes. Specifically, it has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone are primarily related to its ability to inhibit certain enzymes. In addition to its effects on acetylcholinesterase and butyrylcholinesterase, it has also been shown to inhibit the activity of other enzymes, including tyrosinase and β-glucuronidase. These enzymes are involved in various physiological processes, including melanin synthesis and drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone is its ability to act as a potent inhibitor of certain enzymes, making it a valuable tool in biochemical and pharmacological research. However, its use is limited by its potential toxicity and the need for careful handling and disposal. Additionally, its effects on enzyme activity may be influenced by factors such as pH and temperature, which must be carefully controlled in experiments.
Orientations Futures
There are several potential future directions for research on (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone. One area of interest is the development of new drugs based on its structure and properties. Additionally, further studies are needed to determine its potential as an antimicrobial agent and to explore its effects on other enzymes and physiological processes. Finally, research on the toxicity and environmental impact of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone is needed to ensure its safe use in laboratory settings.
Méthodes De Synthèse
The synthesis of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone involves the reaction of 3,4-dimethylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The resulting compound is then treated with a reducing agent such as sodium borohydride to yield the final product. This method has been optimized to produce high yields of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone and is widely used in research laboratories.
Applications De Recherche Scientifique
(3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been extensively studied for its potential applications in drug design and development. It has been shown to act as a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease. Additionally, (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to have antimicrobial activity against a variety of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-3-4-12(9-11(10)2)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBPQSBCKIKASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

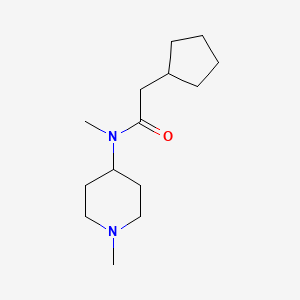
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)
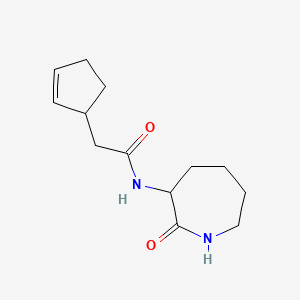
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
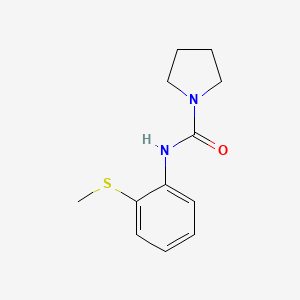
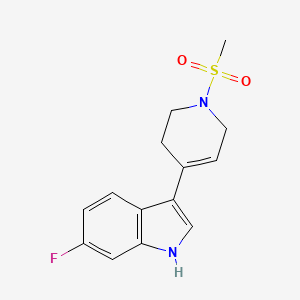
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)

